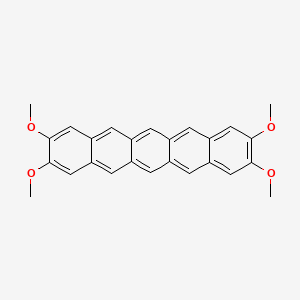
2,3,9,10-Tetramethoxypentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9,10-Tetramethoxypentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of methoxy groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxypentacene typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentacene precursor.
Methoxylation: Methoxy groups are introduced at the 2, 3, 9, and 10 positions through a series of reactions involving methanol and a catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,9,10-Tetramethoxypentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of pentacene.
Substitution: Various substituted pentacene derivatives.
Applications De Recherche Scientifique
2,3,9,10-Tetramethoxypentacene has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.
Mécanisme D'action
The mechanism of action of 2,3,9,10-Tetramethoxypentacene involves its interaction with light and other molecules:
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations.
Electronic Interactions: The methoxy groups influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,9,10-Tetrabromopentacene: A brominated derivative with different electronic properties.
2,3,9,10-Tetraalkylpentacenes: Compounds with alkyl groups at the same positions, offering varied solubility and electronic characteristics.
Uniqueness
2,3,9,10-Tetramethoxypentacene is unique due to its methoxy groups, which enhance its solubility and modify its electronic properties, making it suitable for specific applications in organic electronics and materials science .
Propriétés
Numéro CAS |
919273-00-0 |
|---|---|
Formule moléculaire |
C26H22O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
2,3,9,10-tetramethoxypentacene |
InChI |
InChI=1S/C26H22O4/c1-27-23-11-19-7-15-5-17-9-21-13-25(29-3)26(30-4)14-22(21)10-18(17)6-16(15)8-20(19)12-24(23)28-2/h5-14H,1-4H3 |
Clé InChI |
TWJUXYDBTULKHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)
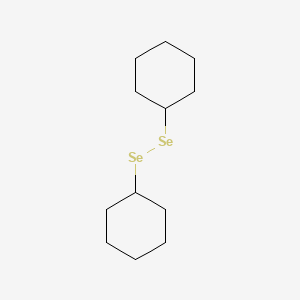
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
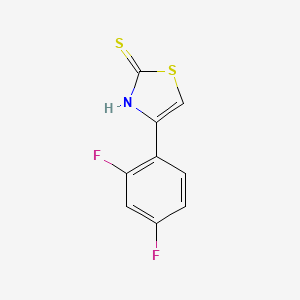
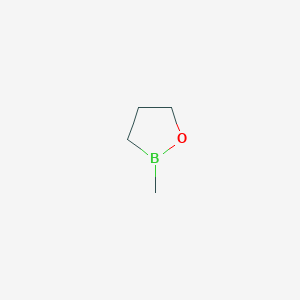
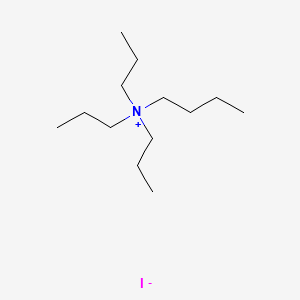
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
